molecular formula C14H22N2O5S B2765586 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide CAS No. 899979-73-8

4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide

Cat. No.: B2765586
CAS No.: 899979-73-8
M. Wt: 330.4
InChI Key: JZILATOJSLLBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzamide core substituted with methoxy and sulfamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy and sulfamoyl groups through nucleophilic substitution and sulfonation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or other derivatives.

    Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.

Scientific Research Applications

4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
  • 1-methyl-4-propan-2-ylbenzene
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

Comparison: Compared to these similar compounds, 4-methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide stands out due to its unique combination of methoxy and sulfamoyl groups, which confer distinct chemical and biological properties

Biological Activity

4-Methoxy-N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzamide (CAS Number: 899979-73-8) is a synthetic compound that exhibits potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O5SC_{14}H_{22}N_{2}O_{5}S, with a molecular weight of 330.40 g/mol. The compound features a methoxy group, a sulfamoyl moiety, and an ethyl chain, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O₅S
Molecular Weight330.40 g/mol
CAS Number899979-73-8

The biological activity of this compound is primarily linked to its interaction with cellular targets involved in cancer and inflammatory pathways. Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfamoyl group may enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Inhibition of Tubulin Polymerization

Research indicates that compounds with structural similarities to this compound can bind to the colchicine site on tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division, making it a target for anticancer drug development .

In Vitro Studies

In vitro assays have shown that related methoxybenzamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, SMART compounds demonstrate potent inhibition of cell growth in both parental and multidrug-resistant (MDR) cell lines, suggesting their potential utility in overcoming drug resistance .

In Vivo Studies

Animal models have been employed to assess the antitumor efficacy of similar compounds. In studies involving human prostate (PC-3) and melanoma (A375) xenografts, treatment with these compounds resulted in tumor growth inhibition without significant neurotoxicity . These findings support the potential application of this compound in cancer therapy.

Case Studies

  • Anticancer Activity : A study on SMART compounds revealed their ability to induce apoptosis in cancer cells by targeting the tubulin polymerization process. This was evident through assays measuring cell viability and apoptosis markers.
  • Inflammation Modulation : Research has indicated that certain methoxy-substituted benzamides can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation . This suggests a broader therapeutic potential beyond oncology.
  • Drug Resistance : The ability of these compounds to circumvent P-glycoprotein-mediated drug resistance has been documented, highlighting their promise as effective agents against resistant cancer phenotypes .

Properties

IUPAC Name

4-methoxy-N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-11(10-20-2)16-22(18,19)9-8-15-14(17)12-4-6-13(21-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZILATOJSLLBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.